2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol
Overview
Description
2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol is a chemical compound known for its unique structure and properties It is derived from imidazole, a five-membered ring containing nitrogen atoms, and is characterized by the presence of a nitro group and an ethoxyethanol moiety
Mechanism of Action
Target of Action
It is known that metronidazole, the parent compound, primarily targets dna in anaerobic bacteria and protozoa .
Mode of Action
It is activated in anaerobic conditions to form a nitro radical anion, which damages DNA in target cells, leading to cell death .
Biochemical Pathways
Metronidazole, the parent compound, is known to interfere with dna synthesis in target cells, disrupting their structure and inhibiting their function .
Pharmacokinetics
Metronidazole, the parent compound, is known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted primarily in the urine .
Result of Action
Metronidazole, the parent compound, is known to cause cell death in anaerobic bacteria and protozoa by damaging their dna .
Action Environment
The activation and efficacy of metronidazole, the parent compound, are known to be influenced by the presence of anaerobic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxyethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Oxidation: 2-(2-Amino-1H-imidazol-1-yl)ethoxy)ethanol
Substitution: Various substituted imidazole derivatives
Hydrolysis: Ethylene glycol and 2-methyl-5-nitroimidazole
Scientific Research Applications
2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiparasitic activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. These compounds share similar structural features and exhibit comparable antimicrobial activities. this compound is unique due to the presence of the ethoxyethanol moiety, which may confer different pharmacokinetic properties and enhance its solubility and bioavailability.
List of Similar Compounds
- Metronidazole
- Tinidazole
- Secnidazole
- Ornidazole
Properties
IUPAC Name |
2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-7-9-6-8(11(13)14)10(7)2-4-15-5-3-12/h6,12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPDZGBXWBKFMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167197 | |
Record name | Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-94-8 | |
Record name | 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHOXY)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJE896YYV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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